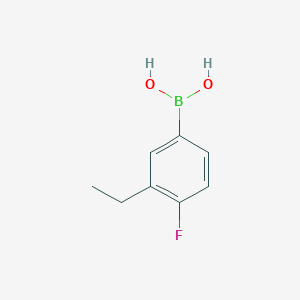

(3-ethyl-4-fluorophenyl)boronic acid

概要

説明

(3-ethyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethyl group at the third position and a fluorine atom at the fourth position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

作用機序

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, (3-ethyl-4-fluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .

Biochemical Pathways

The compound’s role in the sm cross-coupling reaction suggests it could be involved in the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

Boronic acids are generally known for their stability, ease of preparation, and environmental benignity , which could potentially influence their pharmacokinetic properties.

Result of Action

The primary result of the action of this compound, in the context of the SM cross-coupling reaction, is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of water or certain functional groups . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-ethyl-4-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction can be performed using a Grignard reagent derived from 3-ethyl-4-fluorobromobenzene and a boric ester like trimethyl borate. The reaction is typically carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: (3-ethyl-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Role in Drug Development

(3-Ethyl-4-fluorophenyl)boronic acid is primarily utilized as a building block in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in designing drugs that target specific biological pathways.

Case Study:

A notable example is its use in the synthesis of protease inhibitors. Boronic acids have been shown to effectively inhibit serine proteases, which are implicated in various diseases, including cancer and viral infections. The incorporation of this compound into these inhibitors enhances their potency and selectivity.

Organic Synthesis

2.1 Cross-Coupling Reactions

this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules found in natural products and pharmaceuticals.

Table 1: Comparison of Suzuki Coupling Reactions Using Different Boronic Acids

| Boronic Acid | Reaction Yield (%) | Conditions |

|---|---|---|

| This compound | 85 | Pd(PPh₃)₄ catalyst, K₂CO₃, THF |

| 4-Fluorophenylboronic acid | 75 | Pd(OAc)₂ catalyst, NaOH, DMSO |

| Phenylboronic acid | 70 | PdCl₂(dppf), K₃PO₄, DMF |

Agrochemical Applications

3.1 Herbicide Development

The compound has been explored for its potential in developing herbicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for creating selective herbicides that target undesirable plant species without harming crops.

Case Study:

Research has indicated that derivatives of this compound exhibit herbicidal activity against certain weed species while showing minimal toxicity to crops like maize and soybean.

Materials Science

4.1 Polymer Chemistry

In materials science, this compound is employed in the synthesis of polymers with unique properties. Its boron-containing structure can enhance the thermal stability and mechanical strength of polymers.

Table 2: Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 50 |

| Boron-Modified Polymer | 250 | 75 |

類似化合物との比較

4-Fluorophenylboronic acid: Similar structure but lacks the ethyl group at the third position.

3-Chloro-4-fluorophenylboronic acid: Similar structure but has a chlorine atom instead of an ethyl group.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of an ethyl group.

Uniqueness: (3-ethyl-4-fluorophenyl)boronic acid is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these substituents can enhance the compound’s utility in specific synthetic and research applications.

生物活性

(3-ethyl-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound and its derivatives are recognized for their roles in various biological processes, including anticancer and antibacterial activities. The presence of the boronic acid functional group allows for interactions with biomolecules, making them valuable in drug development.

This compound has the following chemical structure:

- Molecular Formula : C9H10BFO2

- Molecular Weight : 179.98 g/mol

1. Anticancer Activity

Boronic acids, including this compound, have been studied for their anticancer properties. They can inhibit proteasome activity, a critical pathway in cancer cell proliferation. A notable example is bortezomib, a proteasome inhibitor used in treating multiple myeloma, which has led to increased interest in similar compounds.

Case Study:

A study demonstrated that derivatives of boronic acids exhibited significant cytotoxicity against various cancer cell lines. For instance, modifications in the structure of boronic acids were shown to enhance their selectivity and efficacy against specific cancer types .

2. Antibacterial Activity

Research indicates that boronic acids can also exhibit antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes, which are crucial for cell wall synthesis and metabolism.

Research Findings:

A review highlighted that certain boronic acids could act as effective antibacterial agents against resistant strains of bacteria. The introduction of a fluorine atom in this compound may enhance its interaction with bacterial targets due to increased lipophilicity and altered electronic properties .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amines present in biomolecules. This property allows it to modulate enzyme activity and interfere with cellular processes.

Synthesis

The synthesis of this compound can be achieved through various methods, including Suzuki coupling reactions, which are commonly employed in organic synthesis to form carbon-boron bonds.

Data Table: Comparison of Biological Activities

| Compound | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Inhibition of proteasome activity; enzyme inhibition |

| Bortezomib | High | Low | Proteasome inhibition |

| Other Boronic Acid Derivatives | Variable | High | Enzyme inhibition |

特性

IUPAC Name |

(3-ethyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABGKWFFCFAAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282297 | |

| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960235-01-2 | |

| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960235-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Ethyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。